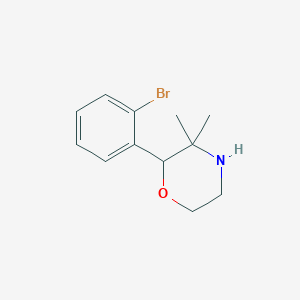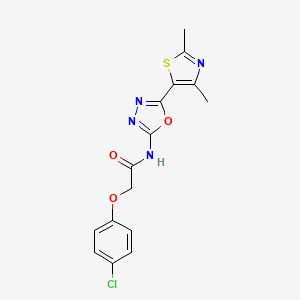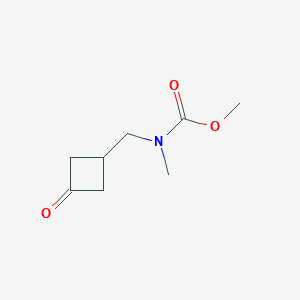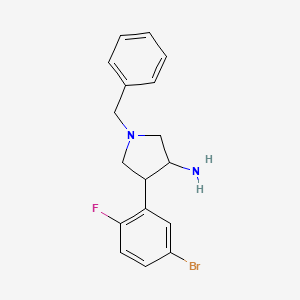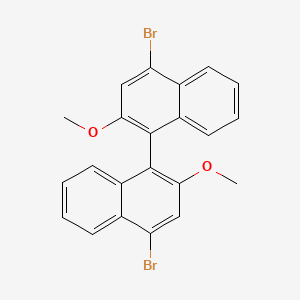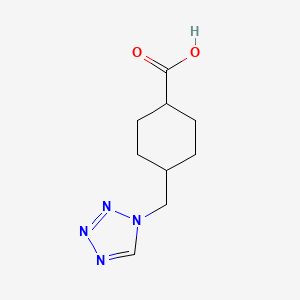
trans-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxylic acid: is a synthetic organic compound characterized by the presence of a tetrazole ring attached to a cyclohexane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxylic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment to Cyclohexane Carboxylic Acid: The tetrazole ring is then attached to the cyclohexane carboxylic acid through a nucleophilic substitution reaction, often using a suitable base to facilitate the reaction.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol or cyclohexanone derivatives.
Substitution: Introduction of various functional groups onto the tetrazole ring.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Drug Development: The tetrazole ring is a bioisostere of carboxylic acids, making this compound a potential candidate for drug development, particularly as enzyme inhibitors or receptor antagonists.
Biological Probes: It can be used as a probe to study biological pathways involving tetrazole-containing compounds.
Industry:
Corrosion Inhibitors: The compound can be used in formulations to prevent metal corrosion.
Agriculture: It may be used in the development of agrochemicals, such as herbicides or fungicides.
Mechanism of Action
The mechanism of action of trans-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting their activity or modulating their function. The cyclohexane ring provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
trans-4-Methylcyclohexanecarboxylic acid: This compound lacks the tetrazole ring but shares the cyclohexane carboxylic acid structure.
trans-4-(Aminomethyl)cyclohexanecarboxylic acid: This compound has an amino group instead of the tetrazole ring.
Uniqueness: The presence of the tetrazole ring in trans-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxylic acid distinguishes it from other similar compounds. The tetrazole ring imparts unique chemical properties, such as increased acidity and the ability to form stable complexes with metal ions, making it valuable in various applications.
Properties
Molecular Formula |
C9H14N4O2 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-(tetrazol-1-ylmethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H14N4O2/c14-9(15)8-3-1-7(2-4-8)5-13-6-10-11-12-13/h6-8H,1-5H2,(H,14,15) |
InChI Key |
RSCOVXVUKVIRAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2C=NN=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Fluoro-4-[(1-piperidino)methyl]phenylZinc bromide](/img/structure/B14879965.png)
![2-(2-Thia-7-azaspiro[4.4]nonan-7-yl)ethan-1-ol](/img/structure/B14879976.png)
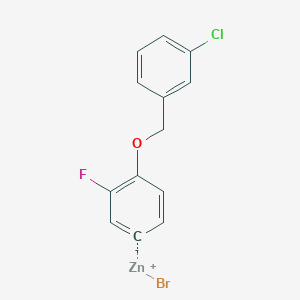
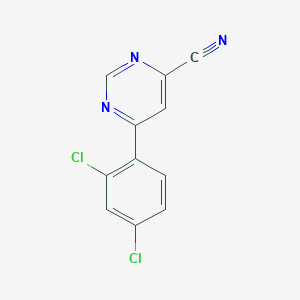
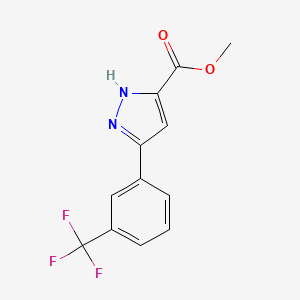

![5-(2-bromophenyl)-2-(butan-2-ylsulfanyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14880003.png)
![3-[2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]propanoic Acid](/img/structure/B14880010.png)
